花生酸 N-羟基琥珀酰亚胺酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arachidic acid N-hydroxysuccinimide ester (AHSNE) is a type of ester that has been studied for its potential applications in scientific research. AHSNE is a derivative of arachidic acid, a saturated fatty acid that is found in a variety of natural sources, including vegetable oils and animal fats. AHSNE has been studied for its ability to act as a reagent in various biochemical and physiological processes, and its potential to be used as a tool in laboratory experiments.

科学研究应用

合成和用途广泛性

花生酸 N-羟基琥珀酰亚胺酯是 N-羟基琥珀酰亚胺酯的一个亚型,广泛应用于各种化学领域。这些酯对肽合成、生物共轭化学以及功能化材料和聚合物的开发至关重要。这些酯的制备通常涉及在偶联剂存在下与羧酸的偶联反应,但最近的研究引入了更有效的策略 (Barré 等人,2016)。

化学交联

在化学交联过程中,包括花生酸 N-羟基琥珀酰亚胺酯在内的 N-羟基琥珀酰亚胺酯发挥着重要作用。这些酯与赖氨酸、丝氨酸、酪氨酸和苏氨酸等氨基酸反应,使其在通过质谱法研究蛋白质结构方面具有价值 (Kalkhof 和 Sinz,2008)。

钯催化的羰基化

在 CO 和 N-羟基琥珀酰亚胺酯存在下,芳基三氟甲磺酸盐和卤化物的钯催化羰基化是生产 N-羟基琥珀酰亚胺酯的方法。这种方法产率高的酯,表明其适用于合成花生酸 N-羟基琥珀酰亚胺酯 (Lou 等人,2003)。

N-酰基氨基酸的合成

N-羟基琥珀酰亚胺酯与氨基酸反应生成 N-酰基氨基酸。这种合成与各种脂肪酸的结晶 N-羟基琥珀酰亚胺酯的生产有关,包括花生酸 N-羟基琥珀酰亚胺酯 (Lapidot 等人,1967)。

蛋白质标记和分析

花生酸 N-羟基琥珀酰亚胺酯可用于位点特异性蛋白质标记。这通过将 NHS 酯转化为 N 端 Cys 残基上的位点特异性标签来证明,这在理解泛素连接酶的机制中具有应用 (Dempsey 等人,2018)。

作用机制

Target of Action

Arachidic Acid N-Hydroxysuccinimide Ester (AHSNE) is a lipid comprised of a saturated fatty acid with a 20-carbon chain with a terminal NHS ester . The primary targets of AHSNE are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play crucial roles in various biological processes, including protein function and gene expression.

Mode of Action

AHSNE interacts with its targets through its NHS ester group, which can react with primary amines to form stable amide bonds . This reaction results in the labeling of the target molecules with arachidic acid, a long-chain fatty acid. This modification can influence the properties of the target molecules, potentially affecting their function or interactions with other molecules.

Biochemical Pathways

The specific biochemical pathways affected by AHSNE depend on the nature of the target molecules. For example, if the target is a protein, the attachment of arachidic acid could affect the protein’s structure and function, potentially influencing the biochemical pathways in which the protein is involved. The exact pathways affected would need to be determined experimentally for each specific target .

Result of Action

The molecular and cellular effects of AHSNE’s action depend on the specific targets and their roles in the cell. By labeling primary amines on proteins and other molecules, AHSNE could potentially alter their properties and functions. This could have a range of effects, from changes in molecular interactions and signaling pathways to alterations in cellular behavior .

Action Environment

The action, efficacy, and stability of AHSNE can be influenced by various environmental factors. For example, the presence of water or air moisture can lead to hydrolysis of NHS esters, potentially reducing their reactivity . Additionally, factors such as pH and temperature can also affect the stability and reactivity of AHSNE. Therefore, careful control of the environment is important when using AHSNE for bioconjugation or other applications .

生化分析

Biochemical Properties

Arachidic Acid N-Hydroxysuccinimide Ester is known for its potential as an acid-base catalyst, facilitating the formation of novel bonds between molecules . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Molecular Mechanism

The molecular mechanism of Arachidic Acid N-Hydroxysuccinimide Ester involves its NHS ester group, which can react with primary amines in proteins and other biomolecules . This can lead to the formation of covalent bonds, resulting in the modification of these molecules .

Temporal Effects in Laboratory Settings

Nhs esters are generally sensitive to hydrolysis, which can affect their stability and long-term effects .

Metabolic Pathways

Arachidic Acid N-Hydroxysuccinimide Ester is derived from arachidic acid, a saturated fatty acid abundant in various natural sources such as vegetable oils and animal fats

属性

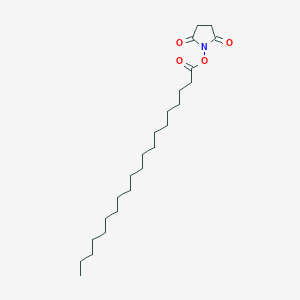

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) icosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQWMRGPQVJCNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292084 |

Source

|

| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69888-87-5 |

Source

|

| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)